molecular formula C17H22N2O3S B272565 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide

2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B272565
M. Wt: 334.4 g/mol
InChI Key: PWOYBQQSCJYGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as EIPB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic properties. EIPB belongs to the family of sulfonylureas, which are widely used as antidiabetic drugs. However, EIPB has shown promise in other areas of research as well, including cancer treatment and neuroprotection.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This inhibition leads to the depolarization of the cell membrane, which triggers the release of calcium ions and subsequent activation of various signaling pathways.
Biochemical and Physiological Effects:
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in scientific research. In addition to its anticancer properties, 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide in scientific research is its relatively low toxicity compared to other sulfonamide-based compounds. However, 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide analogs with improved solubility and potency. Another area of research is the investigation of the potential use of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-nitroaniline with ethyl glyoxylate to form 2-ethoxy-5-nitrobenzoic acid. This compound is then reduced to 2-ethoxy-5-aminobenzoic acid, which is subsequently reacted with isopropylmagnesium bromide to form 2-ethoxy-5-isopropylbenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is reacted with 2-pyridylamine to yield 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide.

Scientific Research Applications

2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been studied extensively for its potential therapeutic properties in a variety of scientific research applications. One area of research where 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has shown promise is in cancer treatment. Studies have shown that 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

Product Name

2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-5-22-15-10-13(4)14(12(2)3)11-16(15)23(20,21)19-17-8-6-7-9-18-17/h6-12H,5H2,1-4H3,(H,18,19)

InChI Key

PWOYBQQSCJYGTJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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